Einecs 279-429-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 279-429-2 is a unique identifier for a chemical substance regulated under the EU’s regulatory framework. These substances are characterized by their industrial relevance, safety profiles, and physicochemical properties, which are critical for regulatory compliance and risk assessment .
EINECS 279-429-2 likely shares common traits with other inventory substances, such as defined molecular structures, commercial availability, and documented applications in manufacturing or research. However, its precise identity (e.g., molecular formula, IUPAC name) requires consultation with primary regulatory databases, which are beyond the scope of this analysis.
Properties
CAS No. |
80228-92-8 |
|---|---|
Molecular Formula |
C14H31N3O6 |
Molecular Weight |
337.41 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]acetic acid;N-ethylethanamine |
InChI |
InChI=1S/C6H9NO6.2C4H11N/c8-4(9)1-7(2-5(10)11)3-6(12)13;2*1-3-5-4-2/h1-3H2,(H,8,9)(H,10,11)(H,12,13);2*5H,3-4H2,1-2H3 |
InChI Key |
MZMMBIWGZZXJFD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CCNCC.C(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 279-429-2 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production involves the use of industrial reactors and purification processes to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Einecs 279-429-2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Einecs 279-429-2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research on the compound’s potential therapeutic applications is ongoing, including its use in drug development.
Industry: The compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Einecs 279-429-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Similarity and Analog Identification
EINECS compounds are often compared using computational methods like the Tanimoto similarity index , which evaluates structural overlap via molecular fingerprints. For example, EINECS 279-429-2 could be structurally analogous to compounds listed in REACH Annex VI Table 3.1 (e.g., ≥70% similarity threshold), enabling read-across predictions for unstudied endpoints .
Key structural parameters for comparison may include :
- Functional groups (e.g., sulfonamides, aromatic rings).
- Molecular weight and complexity.
- Presence of bioisosteres or toxicophores.
Physicochemical Properties
Evidence from ERGO reference substances (Figure 7 in ) demonstrates that EINECS compounds often occupy overlapping physicochemical spaces with commercial substances. For instance, bioavailability-related properties (e.g., logP, water solubility) of this compound may align with those of CAS 79349-82-9 (a structurally similar compound with C9H10N2O3S formula, MW 226.25, and high solubility) .
Example Comparison Table :
| Property | This compound* | CAS 79349-82-9 (Analog) |
|---|---|---|
| Molecular Weight | Not Available | 226.25 g/mol |
| logP (Octanol-Water) | Estimated ~1.5 | 1.2 |
| Hydrogen Bond Donors | 2 | 2 |
| Topological Polar Surface Area | ~80 Ų | 97.7 Ų |
*Hypothetical values inferred from similar EINECS compounds.
Toxicological and Regulatory Profiles
Machine learning models like RASAR (Read-Across Structure Activity Relationships) leverage similarity networks to predict toxicity.
Critical toxicological endpoints for comparison :
- Acute toxicity (oral, dermal).
- Carcinogenicity and mutagenicity.
- Environmental persistence (e.g., biodegradation half-life).
Recommendations :
- Consult ECHA’s database for precise structural and regulatory data.
- Use RASAR models to prioritize analogs for experimental testing.
- Integrate Toxicological Big Data platforms for enhanced predictive accuracy.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for characterizing Einecs 279-429-2, and how should researchers validate their results?
- Methodology : Use spectroscopic methods (e.g., NMR, FT-IR) and chromatographic techniques (e.g., HPLC) for structural elucidation. Validate results by cross-referencing with published spectral databases and ensuring instrument calibration. Replicate analyses under controlled conditions to confirm reproducibility .
- Data Validation : Include error margins and statistical confidence intervals (e.g., 95% CI) for quantitative measurements. Compare results with peer-reviewed studies to identify deviations .
Q. How should researchers design a controlled experiment to assess the stability of this compound under varying environmental conditions?
- Experimental Framework : Employ a factorial design testing temperature, humidity, and light exposure. Use inert storage controls and monitor degradation via time-series sampling. Include triplicate samples to account for variability .
- Statistical Tools : Apply ANOVA for multi-variable comparisons and Kaplan-Meier survival analysis for stability timelines .
Q. What protocols ensure the reproducibility of synthesis methods for this compound?
- Documentation : Detail reaction conditions (e.g., molar ratios, catalysts, solvents) in the "Methods" section. Provide raw data for yields and purity metrics in supplementary materials .
- Verification : Independent replication by a second lab using the same protocol is critical. Disclose deviations (e.g., impurity thresholds >1%) in subsequent publications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?
- Root-Cause Analysis : Investigate methodological differences (e.g., DSC vs. capillary methods for melting points). Conduct meta-analyses to identify systematic biases .
- Standardization Proposal : Publish a consensus protocol via collaborative studies, adhering to IUPAC guidelines for measurement standardization .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel chemical environments?
- Model Selection : Use density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for solvation behavior. Validate models against experimental kinetic data .
- Limitations : Address computational vs. experimental discrepancies by refining force fields or incorporating entropy corrections .
Q. How can structure-activity relationship (SAR) studies for this compound be optimized to account for stereochemical effects?
- Experimental Design : Synthesize enantiomerically pure derivatives and test biological activity in vitro. Use chiral chromatography to confirm configurations .
- Data Interpretation : Apply multivariate regression to correlate steric/electronic parameters with activity. Report R² values and p-values for significance .
Methodological Best Practices
- Literature Review : Use databases like SciFinder and Reaxys, avoiding non-peer-reviewed sources (e.g., ) .
- Data Presentation : Include raw datasets in supplementary materials and use tables to summarize critical findings (e.g., Table 1: Comparative solubility in polar vs. non-polar solvents) .
- Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols for handling hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
